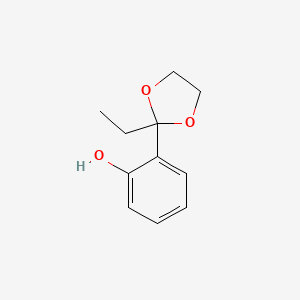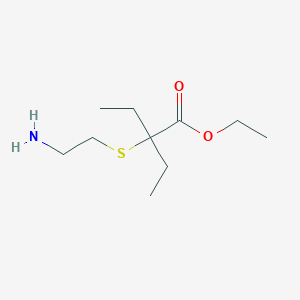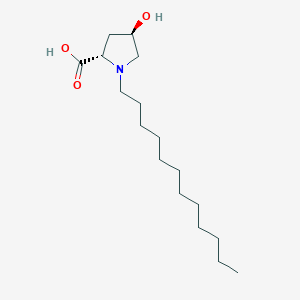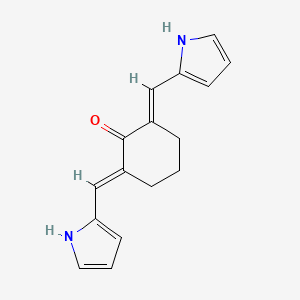
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one is an organic compound with the molecular formula C16H16N2O It is characterized by the presence of two pyrrole rings attached to a cyclohexanone core through methylene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or the cyclohexanone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce cyclohexanol derivatives.
Applications De Recherche Scientifique
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one involves its interaction with molecular targets through its pyrrole rings and cyclohexanone core. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one derivatives: Compounds with similar structures but different substituents on the pyrrole rings or cyclohexanone core.
Pyrrole-based compounds: Other compounds containing pyrrole rings, such as porphyrins and pyrrole-2-carboxaldehyde derivatives.
Uniqueness
This compound is unique due to its specific arrangement of pyrrole rings and cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and biology.
Propriétés
Numéro CAS |
94386-22-8 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis(1H-pyrrol-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H16N2O/c19-16-12(10-14-6-2-8-17-14)4-1-5-13(16)11-15-7-3-9-18-15/h2-3,6-11,17-18H,1,4-5H2/b12-10+,13-11+ |
Clé InChI |
UKIUACHVRRQMGB-DCIPZJNNSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CN2)/C(=O)/C(=C/C3=CC=CN3)/C1 |
SMILES canonique |
C1CC(=CC2=CC=CN2)C(=O)C(=CC3=CC=CN3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


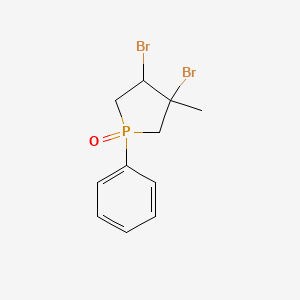

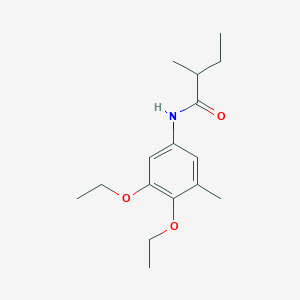


![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
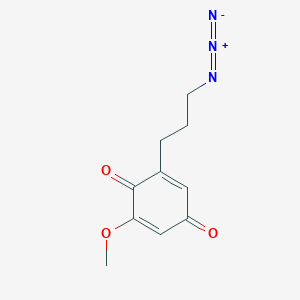
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
